molecular formula C18H24O B14472997 1-(2,3-Dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl)-2-buten-1-one CAS No. 68298-34-0

1-(2,3-Dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl)-2-buten-1-one

Cat. No.: B14472997
CAS No.: 68298-34-0
M. Wt: 256.4 g/mol
InChI Key: VHGRISIIWCHDBX-BQYQJAHWSA-N
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Description

2-Buten-1-one, 1-(2,3-dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl)- is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(2,3-dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl)- involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl with butenone under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(2,3-dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Buten-1-one, 1-(2,3-dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-(2,3-dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-: Known for its similar structure and chemical properties.

    2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: Another compound with a related structure and reactivity.

    2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Shares some chemical characteristics and applications.

Uniqueness

2-Buten-1-one, 1-(2,3-dihydro-1,1,3,3,6-pentamethyl-1H-inden-5-yl)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

68298-34-0

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

(E)-1-(1,1,3,3,6-pentamethyl-2H-inden-5-yl)but-2-en-1-one

InChI

InChI=1S/C18H24O/c1-7-8-16(19)13-10-15-14(9-12(13)2)17(3,4)11-18(15,5)6/h7-10H,11H2,1-6H3/b8-7+

InChI Key

VHGRISIIWCHDBX-BQYQJAHWSA-N

Isomeric SMILES

C/C=C/C(=O)C1=CC2=C(C=C1C)C(CC2(C)C)(C)C

Canonical SMILES

CC=CC(=O)C1=CC2=C(C=C1C)C(CC2(C)C)(C)C

Origin of Product

United States

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